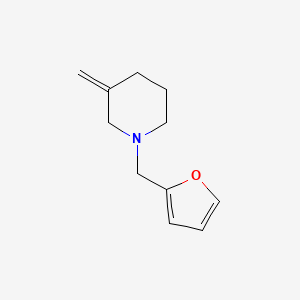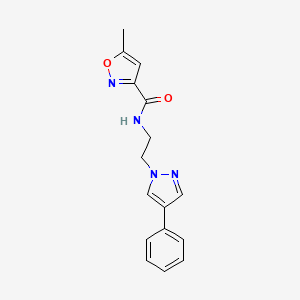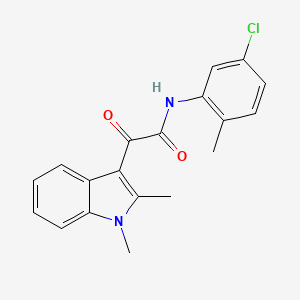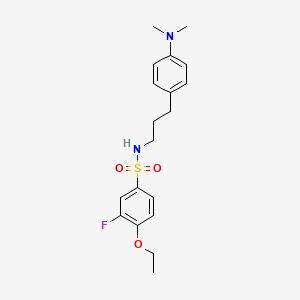
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide, also known as AQ-1, is a small molecule that has been extensively studied for its potential therapeutic applications. AQ-1 belongs to the class of quinoline-based compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
Target of Action
The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(2,4-dimethylphenyl)ethanediamide, also known as F2670-0251, is a novel immune checkpoint called IGSF8 . Immune checkpoints are regulators of the immune system and their blockade can enhance anti-tumor responses .
Mode of Action
F2670-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody . It binds to the immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in an enhanced immune response against tumors .
Biochemical Pathways
The blockade of IGSF8 by F2670-0251 affects the immune response pathway . This results in a stronger immune response against tumors, enhancing the body’s ability to fight cancer . The compound has shown synergy with anti-PD1 across multiple syngeneic tumor models .
Pharmacokinetics
The pharmacokinetic properties of F2670-0251 are currently being evaluated in a Phase 1 clinical trial . This study is designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of F2670-0251 administered intravenously .
Result of Action
The result of F2670-0251’s action is a compelling anti-tumor activity . Preclinical data have demonstrated that the blockade of IGSF8 by F2670-0251 results in significant anti-tumor activity, even as a monotherapy .
Action Environment
The action of F2670-0251, like all drugs, can be influenced by various environmental factors. These can include the patient’s overall health, the presence of other medications, and individual genetic factors. The current Phase 1 trial is designed to evaluate these factors and their impact on the drug’s efficacy and stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for drug development. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been found to exhibit low toxicity, making it a safe candidate for use in preclinical studies.
However, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide also has some limitations for use in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. Additionally, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been found to exhibit low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and treatment regimen for N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide in cancer therapy. Another area of interest is its potential use as an antiviral agent. Studies are needed to determine the efficacy of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide against different viral pathogens and to develop novel formulations that can enhance its antiviral activity.
Conclusion:
In conclusion, N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide is a small molecule that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities and has been found to be a safe candidate for use in preclinical studies. Further research is needed to fully understand its mechanism of action and to develop novel formulations that can enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide involves the condensation of 7-chloroquinoline-3-carbaldehyde with 2,4-dimethylaniline, followed by acetylation and oximation. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antimicrobial, and antiviral activities. N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide has also been studied for its potential use as an antimalarial agent.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13-6-9-18(14(2)11-13)23-21(27)20(26)22-17-8-7-16-5-4-10-24(15(3)25)19(16)12-17/h6-9,11-12H,4-5,10H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOSLOJPFOFZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(2,4-dimethylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-4-(2-cyano-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)acetyl)benzonitrile](/img/structure/B2618738.png)
![N-(3-acetylphenyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]acetamide](/img/structure/B2618743.png)
![2-Cyclopropyl-5-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2618744.png)


![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperidine-4-carboxylate](/img/structure/B2618747.png)
![1-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B2618748.png)


